molecular formula C28H22Br2N2O4 B2415170 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide CAS No. 325978-15-2

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide

Cat. No.: B2415170
CAS No.: 325978-15-2
M. Wt: 610.302
InChI Key: RGLPKQYUURKSPR-UHFFFAOYSA-N
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Description

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 . This compound is characterized by the presence of multiple bromine atoms and methoxy groups, making it a unique molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide typically involves multiple steps. One common method includes the bromination of benzoyl compounds followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLPKQYUURKSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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